Brepocitinib

Übersicht

Beschreibung

Brepocitinib, also known as PF-06700841, is a potential first-in-class dual, selective inhibitor of TYK2 and JAK1 . It is being developed by Priovant Therapeutics, a joint venture between Roivant Sciences and Pfizer . The drug is being investigated for the treatment of severe autoimmune diseases with few approved therapies . It is currently being evaluated in two ongoing registrational programs .

Physical And Chemical Properties Analysis

Brepocitinib is a weak base of molecular weight 389.4 with a measured log P of 1.8 and pKa of 6.1 . It is a small-molecule TYK2/JAK1 inhibitor being investigated for the treatment of several autoimmune diseases .

Wissenschaftliche Forschungsanwendungen

Atopic Dermatitis

- Scientific Field : Dermatology

- Application Summary : Brepocitinib, a small-molecule tyrosine kinase 2 (TYK2)/JAK1 inhibitor, is being investigated as a topical cream treatment for atopic dermatitis (AD), a prevalent inflammatory, pruritic skin disease .

- Methods of Application : In a phase IIb, double-blind, dose-ranging study, participants were randomized to receive one of eight treatments for 6 weeks: brepocitinib 0.1% once daily (QD), 0.3% QD or twice daily (BID), 1.0% QD or BID, 3.0% QD, or vehicle QD or BID .

- Results : The brepocitinib 1% QD and 1% BID groups achieved statistically significantly greater percentage reductions from baseline in Eczema Area and Severity Index (EASI) total score at week 6 .

Dermatomyositis

- Scientific Field : Rheumatology

- Application Summary : Brepocitinib is being developed for severe autoimmune diseases like dermatomyositis, where dual inhibition of TYK2 and JAK1 may provide greater efficacy than inhibiting either alone .

- Methods of Application : A single registrational Phase 3 trial evaluating oral brepocitinib in dermatomyositis (VALOR) was initiated .

- Results : The results of this study are not yet available .

Plaque Psoriasis

- Scientific Field : Dermatology

- Application Summary : Brepocitinib is a TYK2/JAK1 inhibitor that can target the signalling of multiple cytokines involved in the pathogenesis of plaque psoriasis (PsO) .

- Methods of Application : The methods of application for this use are not specified in the available resources .

- Results : Topical brepocitinib is reported to be an effective treatment for mild-to-moderate atopic dermatitis .

Zukünftige Richtungen

Brepocitinib is currently being evaluated in two ongoing registrational programs . Priovant recently initiated a single registrational Phase 3 study in dermatomyositis (VALOR). A large, global Phase 2b study in SLE, designed to serve as one of two registrational studies, is close to fully enrolled with data anticipated in 2H 2023 . Despite a recent Phase 2 study failing to meet its primary endpoint in systemic lupus erythematosus (SLE), Priovant plans to continue progressing the program in indications outside of SLE .

Eigenschaften

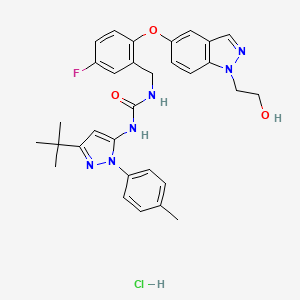

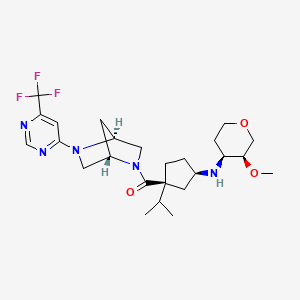

IUPAC Name |

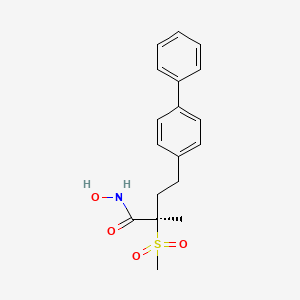

[(1S)-2,2-difluorocyclopropyl]-[(1R,5S)-3-[2-[(1-methylpyrazol-4-yl)amino]pyrimidin-4-yl]-3,8-diazabicyclo[3.2.1]octan-8-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21F2N7O/c1-25-8-11(7-22-25)23-17-21-5-4-15(24-17)26-9-12-2-3-13(10-26)27(12)16(28)14-6-18(14,19)20/h4-5,7-8,12-14H,2-3,6,9-10H2,1H3,(H,21,23,24)/t12-,13+,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUWBRTXGQRBBHG-MJBXVCDLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)NC2=NC=CC(=N2)N3CC4CCC(C3)N4C(=O)C5CC5(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=C(C=N1)NC2=NC=CC(=N2)N3C[C@H]4CC[C@@H](C3)N4C(=O)[C@@H]5CC5(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21F2N7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Brepocitinib | |

CAS RN |

1883299-62-4 | |

| Record name | Brepocitinib [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1883299624 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PF-06700841 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15003 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BREPOCITINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3X8387Q25N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[(3s,4s)-4-Methyl-1-(Pyrimidin-2-Ylmethyl)pyrrolidin-3-Yl]-1-(Tetrahydro-2h-Pyran-4-Yl)-1,5-Dihydro-4h-Pyrazolo[3,4-D]pyrimidin-4-One](/img/structure/B609926.png)

![5-methyl-3-[[(2R)-4-(1,3-thiazol-2-ylmethyl)morpholin-2-yl]methyl]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B609932.png)